1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)propan-1-one
Description
1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)propan-1-one is a pyridine-derived ketone featuring a cyclohexylthio group at position 6, a methyl group at position 4, and a propan-1-one substituent at position 3 (Figure 1). The cyclohexylthio moiety contributes to its lipophilic character, while the ketone group enhances polarity, making it a candidate for pharmaceutical or material science applications. Structural elucidation of such compounds typically employs techniques like $ ^1H $ NMR and X-ray crystallography (via programs like SHELX) .
Properties
Molecular Formula |
C15H21NOS |
|---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
1-(6-cyclohexylsulfanyl-4-methylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C15H21NOS/c1-3-14(17)13-10-16-15(9-11(13)2)18-12-7-5-4-6-8-12/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
ULHRYTLOEPURBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1C)SC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)propan-1-one typically involves multiple steps, including the formation of the pyridine ring, introduction of the cyclohexylthio group, and attachment of the propanone moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Table 2: Key Property Comparison
| Property | 1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)propan-1-one | 1-(Benzo-furan-7-yl)ethan-1-one | 3-(Dimethylamino)-1-(1-methylindolin-4-yl)propan-1-one |
|---|---|---|---|
| logP (estimated) | ~3.5 | ~2.0 | ~1.8 (protonated amine: ~0.5) |
| Aqueous Solubility | Low | Moderate | High (amine protonation) |
| UV Activity | Likely strong (π→π* transitions) | Strong (benzofuran conjugation) | Moderate |
2.3 Functional Implications
- The target compound’s lipophilicity may favor kinase inhibition or membrane-targeted applications.
- Crystallography : SHELX-based refinement is critical for confirming stereochemistry in analogs with chiral centers (e.g., separated via preparative chiral HPLC ), though the target compound is likely achiral.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
